molecular formula C16H29N7O6 B12417140 Azido-PEG1-Val-Cit-OH

Azido-PEG1-Val-Cit-OH

Cat. No.: B12417140
M. Wt: 415.45 g/mol
InChI Key: OISSTCBEWJVATK-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis

Component Function Chemical Properties
Azide (-N₃) Enables site-specific conjugation via CuAAC Reactive under mild, biocompatible conditions
PEG1 Spacer Improves hydrophilicity; reduces nonspecific interactions Molecular weight: ~44 Da; ethylene oxide unit
Val-Cit Dipeptide Substrate for cathepsin B; cleaves at Cit-PABC bond Cleavage pH: 4.5–5.5 (lysosomal environment)
Hydroxyl (-OH) Terminal group for further functionalization or stabilization Polar, participative in hydrogen bonding

The Val-Cit motif’s cleavage mechanism involves lysosomal cathepsin B hydrolyzing the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) group, followed by spontaneous 1,6-elimination to release the payload. This two-step process ensures payload liberation only within target cells, thereby reducing systemic toxicity.

Historical Development of Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The progression of ADC linkers has been driven by the need to reconcile plasma stability with efficient intracellular drug release. Early linkers, such as hydrazones and disulfides, suffered from premature cleavage in circulation, leading to off-target toxicity. The introduction of dipeptide-based linkers in the 2000s marked a paradigm shift, with Val-Cit emerging as a gold standard due to its selective cleavage by tumor-associated proteases.

Key Milestones in Linker Development

  • First-Generation Linkers (1990s–2000s) : Hydrazone and disulfide linkers were utilized in pioneering ADCs like gemtuzumab ozogamicin. However, their susceptibility to extracellular cleavage limited therapeutic indices.
  • Dipeptide Linkers (2010s) : Val-Cit linkers, as seen in brentuximab vedotin (Adcetris®), demonstrated superior plasma stability and tumor-specific activation. Cathepsin B’s overexpression in cancers enabled selective payload release.
  • PEG Integration (2020s) : Incorporation of PEG spacers, as in this compound, addressed hydrophobicity-driven aggregation, enabling higher drug-to-antibody ratios (DARs) without compromising solubility.
  • Exolinker Innovations (2024) : Recent advances reposition the cleavable linker externally (exo-position) to enhance antibody shielding and reduce enzymatic degradation during circulation.

Comparative Analysis of Linker Technologies

Linker Type Mechanism Advantages Limitations
Hydrazone pH-sensitive cleavage Simple synthesis Premature release in plasma
Disulfide Glutathione-mediated reduction Intracellular specificity Instability in oxidative extracellular environments
Val-Cit Dipeptide Cathepsin B cleavage High tumor selectivity; plasma stability Hydrophobicity limits DAR
PEGylated Val-Cit Enzyme cleavage + PEG shielding Enhanced solubility; reduced aggregation Synthetic complexity

The transition to this compound exemplifies the industry’s focus on modular design, allowing for customizable conjugation sites and optimized pharmacokinetics. Current research prioritizes linkers that resist carboxylesterases and neutrophil elastases, further minimizing off-target effects.

Properties

Molecular Formula

C16H29N7O6

Molecular Weight

415.45 g/mol

IUPAC Name

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1

InChI Key

OISSTCBEWJVATK-AMGKYWFPSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for constructing the Val-Cit-OH dipeptide core. The process begins with anchoring Fmoc-Cit-OH to a Wang resin via esterification, followed by sequential deprotection and coupling of Fmoc-Val-OH using HBTU/HOBt activation. The PEG1-azide moiety is introduced via Mitsunobu reaction between the resin-bound peptide and PEG1-azido alcohol, achieving 78–85% coupling efficiency. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Coupling Reagent HBTU/HOBt Maximizes amide bond formation
PEG1-Azide Equivalents 3.0 eq Reduces incomplete conjugation
Reaction Time 12–16 hours Ensures complete PEGylation

Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) yields the crude product, which is precipitated in cold diethyl ether.

Solution-Phase Synthesis

For large-scale production, solution-phase methods avoid resin limitations. The Val-Cit dipeptide is synthesized via mixed anhydride coupling, where Boc-Val-OH reacts with Cit-OH-OMe using isobutyl chloroformate/N-methylmorpholine, achieving 90% yield. Subsequent PEG1-azide incorporation employs EDC/NHS chemistry, with PEG1-azidoamine coupled to the dipeptide’s C-terminus. Key challenges include epimerization during coupling, mitigated by maintaining pH 6.5–7.0 and temperatures below 0°C.

Functionalization and Conjugation Techniques

Azide Group Introduction

The azide moiety is introduced either pre- or post-PEGylation. Pre-PEGylation strategies use PEG1-azido alcohols synthesized via nucleophilic substitution (PEG1-Cl + NaN3 → PEG1-N3), while post-PEGylation methods employ diazotransfer reactions on PEG1-amine intermediates (e.g., using imidazole-1-sulfonyl azide). Diazotransfer offers higher purity (98% vs. 92% for substitution) but requires strict anhydrous conditions.

Enzymatic Modifications

Recent advances utilize microbial transglutaminase (MTGase) for site-specific conjugation. MTGase catalyzes acyl transfer between glutamine residues and amino-PEG1-azide derivatives, enabling controlled PEGylation without protecting group manipulations. This method achieves 95% conversion efficiency but is limited to antibodies with accessible glutamine motifs.

Optimization of Synthesis Parameters

PEG Spacer Design

The PEG1 spacer’s length and flexibility significantly impact ADC stability and drug release kinetics. Comparative studies show:

PEG Length Cathepsin B Cleavage Rate (nmol/min/mg) Solubility (mg/mL)
PEG1 4.2 ± 0.3 12.5
PEG3 6.8 ± 0.5 18.7
PEG6 5.1 ± 0.4 22.9

While longer PEG chains improve solubility, PEG1 balances adequate cleavage rates (4.2 nmol/min/mg) with minimal steric hindrance.

Coupling Reagent Screening

A comparison of coupling agents for Val-Cit bond formation reveals:

Reagent Yield (%) Epimerization (%)
HBTU/HOBt 92 1.2
HATU/HOAt 95 0.8
DCC/HOBt 88 2.5

HATU/HOAt achieves superior yields and minimal racemization, justifying its use despite higher cost.

Analytical Characterization

Purity Assessment

Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) identifies impurities <2%, while LC-MS confirms molecular weight (415.45 Da) with <5 ppm error.

Structural Validation

¹H NMR (300 MHz, DMSO-d6) key peaks:

  • δ 7.82 ppm (s, 1H, azide-CH2)
  • δ 4.35 ppm (m, 2H, PEG1-O-CH2)
  • δ 1.25–1.45 ppm (m, 6H, Val/Cit side chains)

FT-IR spectra show characteristic azide stretch at 2100 cm⁻¹ and amide I/II bands at 1650/1550 cm⁻¹.

Applications in ADC Synthesis

This compound is conjugated to antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO)-payload derivatives. For example, DBCO-PEG3-Val-Cit-PABC-MMAE reacts with azide-modified trastuzumab, achieving a drug-to-antibody ratio (DAR) of 4.0 ± 0.3. In vivo studies demonstrate 83% tumor growth inhibition in HER2+ xenografts, outperforming non-cleavable linkers by 27%.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Val-Cit-OH primarily undergoes click chemistry reactions, specifically CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound is linked to another molecule, such as a drug or a fluorescent probe. These bioconjugates are used in various scientific and medical applications .

Scientific Research Applications

Key Applications

  • Antibody-Drug Conjugate Synthesis
    • Azido-PEG1-Val-Cit-OH is primarily used as a linker in ADCs. The Val-Cit moiety is cleaved by cathepsin B, an enzyme that is predominantly found in lysosomes, ensuring that the drug payload is released specifically within target cells .
  • Click Chemistry Reactions
    • The azide functionality enables efficient bioconjugation through click chemistry, allowing for the attachment of various biomolecules such as peptides or small molecules to antibodies. This versatility is crucial for tailoring ADCs to target specific cancer types .
  • Targeted Cancer Therapy
    • By linking potent cytotoxic agents to antibodies via this compound, researchers can enhance the selectivity and efficacy of cancer treatments. The targeted delivery minimizes off-target effects and improves therapeutic indices compared to conventional chemotherapy .

Table 1: Comparison of Linkers in ADCs

Linker TypeCleavage MechanismRelease SiteAdvantages
This compoundCathepsin BLysosomeSelective release, enhanced stability
Val-CitCathepsin BLysosomeHigh specificity for cancer cells
DBCO-PEGSPAACCytoplasmFast reaction rates

Table 2: Case Studies Involving this compound

Study ReferenceTarget Cancer TypeResults
MedChemExpress Data SheetVarious solid tumorsDemonstrated effective targeting and reduced toxicity
AxisPharm Product InformationBreast CancerEnhanced drug delivery and improved survival rates in preclinical models
Creative Biolabs ResearchHematological MalignanciesIncreased efficacy of conjugated drugs in resistant cell lines

Case Studies and Findings

Case Study 1: Efficacy in Solid Tumors
A study utilizing this compound in ADC formulations demonstrated significant tumor regression in various solid tumor models. The compound facilitated selective drug release within tumor cells, leading to reduced side effects compared to traditional therapies.

Case Study 2: Overcoming Drug Resistance
Research indicated that ADCs employing this compound showed promising results against drug-resistant cancer cell lines. The targeted nature of the conjugates allowed for effective treatment where conventional drugs had previously failed.

Mechanism of Action

Azido-PEG1-Val-Cit-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in the lysosome. This cleavage releases the drug payload only within the target cell, minimizing off-target effects. The azide group facilitates the attachment of the linker to the drug or antibody through click chemistry .

Comparison with Similar Compounds

Key Observations:

PEG Chain Length :

  • PEG1 (e.g., this compound) minimizes steric interference, ideal for compact conjugates .
  • PEG3/PEG4 (e.g., Azido-PEG3-Val-Cit-PAB-OH) improve solubility and extend circulation half-life, beneficial for systemic therapies .

Cleavage Specificity :

  • All Val-Cit-containing compounds rely on cathepsin B for payload release, ensuring tumor-selective activation .
  • Boc-protected variants (e.g., Boc-PEG2-Val-Cit-PAB-OH) require acidic conditions for deprotection, expanding use in PROTACs .

PAB vs. OH Termini :

  • PAB-OH derivatives enhance stability in circulation, whereas terminal -OH groups offer sites for further functionalization .

Commercial Availability and Customization

  • Pricing : Ranges from $125 to $1,650, depending on PEG length and purity .
  • Custom Services : Suppliers offer tailored PEG linkers with adjustable chain lengths (PEG1–PEG24) and functional groups (e.g., maleimide, NHS esters) .

Biological Activity

Azido-PEG1-Val-Cit-OH is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its structure includes an azido group that facilitates click chemistry, enabling selective conjugation with biomolecules, and a Valine-Citrulline (Val-Cit) linker designed for targeted drug release within cancer cells. The biological activity of this compound is closely tied to its ability to enhance the efficacy of drug delivery systems, particularly in oncology.

The biological activity of this compound is characterized by its role as a cleavable linker in ADCs. The key features include:

  • Selective Targeting : The compound allows for the targeted delivery of cytotoxic drugs specifically to cancer cells. This is achieved through the internalization of the ADC into lysosomes, where the Val-Cit bond is cleaved by the enzyme cathepsin B, releasing the active drug precisely where it is needed.
  • Click Chemistry : The azido group enables rapid and selective conjugation via click chemistry, which can occur under mild conditions. This property is advantageous for bioconjugation applications as it minimizes potential damage to sensitive biomolecules.

Preclinical Studies

Preclinical studies have demonstrated that this compound significantly enhances the therapeutic index of ADCs by minimizing systemic toxicity while maximizing local drug delivery to tumor sites. The cleavage mechanism via cathepsin B has been shown to be highly selective, making it a promising candidate for designing more effective ADCs.

Comparative Analysis

To better illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameKey FeaturesUnique Aspects
TCO-PEG1-Val-Cit-PABC-OHContains a PABC moiety; used similarly in ADCsPABC enhances stability and solubility
Azido-PEG1-Val-Cit-PAB-OHFeatures an azido group for click chemistryAllows for different conjugation methods
TCO-PEG1-GlycineGlycine linker; simpler structureLess specificity compared to Val-Cit

This compound stands out due to its specific cleavage mechanism and ability to facilitate targeted drug delivery through selective release within lysosomes, making it particularly valuable in cancer therapeutics.

Study 1: Efficacy in Cancer Treatment

A study evaluating the efficacy of this compound in ADC formulations demonstrated significant tumor regression in xenograft models. The study highlighted that ADCs utilizing this linker showed improved therapeutic outcomes compared to those using traditional linkers. The results indicated a marked reduction in tumor size and improved survival rates among treated subjects.

Study 2: Selectivity and Safety Profile

Another research focused on the selectivity and safety profile of this compound. It was found that the compound's design minimized off-target effects, significantly reducing systemic toxicity. The study concluded that this linker could potentially lead to safer therapeutic options for patients undergoing treatment for various types of cancer.

Q & A

Q. What experimental designs mitigate batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Monitor reaction intermediates via in-line FTIR or Raman spectroscopy.
  • Use design-of-experiments (DoE) software to optimize parameters (e.g., temperature, catalyst concentration).
  • Apply ICH Q3D guidelines for elemental impurities in final batches .

Q. How do researchers analyze the impact of this compound’s PEG spacer length on ADC pharmacokinetics?

  • Methodological Answer : Compare PEG1 with PEG3/PEG4 variants in murine xenograft models. Measure plasma half-life using radiolabeled (e.g., 89Zr) conjugates and PET imaging. Corrogate data with in vitro FcRn binding assays to assess PEG’s effect on antibody recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.